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Compound of Interest

2,1-Benzisoxazole-3-carboxylic
Compound Name: _
acid

cat. No.: B1266885

A comprehensive analysis of 2,1-Benzisoxazole derivatives against established standards in
anticancer, antipsychotic, anticonvulsant, and antimicrobial applications, supported by
experimental data and detailed protocols.

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives
demonstrating a wide array of pharmacological activities. This guide provides an objective
comparison of the efficacy of various 2,1-benzisoxazole derivatives against known standards in
key therapeutic areas. The information is intended for researchers, scientists, and drug
development professionals to facilitate further investigation and development of this promising
class of compounds.

Anticancer Activity

Several 2,1-benzisoxazole derivatives have demonstrated significant cytotoxic effects against
various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial
enzymes and signaling pathways involved in cancer progression, such as histone deacetylases
(HDACSs), leading to the induction of apoptosis.[1]

Comparative Efficacy Data (IC50 Values in pM)
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Derivative/Standar

d Cell Line IC50 (uM) Reference
PTB MV4-11 (AML) 2 [1]
Compound 19 SNB-75 (CNS) - (%GI=35.49) [2]
Compound 20 SNB-75 (CNS) - (%G1=31.88) [2]
Gefitinib (Standard) A549 (Lung) - [3]
Paclitaxel (Standard) Multiple Varies [4]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. %Gil:
Percent growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 2,1-benzisoxazole derivatives is commonly assessed using the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

» Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and a standard anticancer drug (e.g., Paclitaxel) for a specified period (e.g., 72
hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

e Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a
solubilization solution (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

e |C50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell
growth, is calculated from the dose-response curve.
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Caption: Proposed mechanism of anticancer action for a 2,1-benzisoxazole derivative (PTB).

Antipsychotic Activity

Atypical antipsychotic drugs often exhibit potent antagonism at dopamine D2 and serotonin 5-
HT2A receptors.[5] Several 2,1-benzisoxazole derivatives have been synthesized and
evaluated for their binding affinities to these key receptors, with some showing promise as
potential antipsychotic agents.

Comparative Efficacy Data (Receptor Binding Affinity Ki
in nM)
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Derivative/Standar Dopamine D2 (Ki, Serotonin 5-HT2A
. Reference

d nM) (Ki, nM)
Compound 27 High Affinity High Affinity [6]
Haloperidol

0.517 - [7]
(Standard)
Risperidone

[5]

(Standard)
Olanzapine

12.8 - [7]
(Standard)

Ki: Inhibition constant. A lower value indicates higher binding affinity.

Experimental Protocol: Radioligand Receptor Binding
Assay

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or
5-HT2A receptors) are prepared from cell cultures or animal tissues.

Assay Setup: In a multiwell plate, the membrane preparation is incubated with a specific
radioligand (e.g., [*H]-spiperone for D2 receptors) and varying concentrations of the test
compound.

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding
to reach equilibrium.

Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand by rapid filtration through glass fiber filters.

Radioactivity Measurement: The radioactivity retained on the filters is measured using a
scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.[7]
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Caption: Dual antagonism of D2 and 5-HT2A receptors by antipsychotic 2,1-benzisoxazoles.

Anticonvulsant Activity

Certain 2,1-benzisoxazole derivatives have shown potent anticonvulsant effects in preclinical
models, suggesting their potential in the treatment of epilepsy. The maximal electroshock
(MES) seizure test is a primary screening model to identify compounds effective against
generalized tonic-clonic seizures.

Comparative Efficacy Data (ED50 in mg/kg)
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Derivative/Standar MES Test (ED50, scPTZ Test (ED50,
Reference

d mgl/kg) mgl/kg)
Compound 8a 14.90 [8]
Compound 7d 42.30 [8]
Compound 14 49.6 67.4 [9]
Phenytoin (Standard) Varies (e.g., ~9.3) Inactive [10]
Ethosuximide

Inactive Varies [8]

(Standard)

ED50: Median effective dose required to produce a therapeutic effect in 50% of the population.

A lower value indicates higher potency.

Experimental Protocol: Maximal Electroshock (MES)

Seizure Test

e Animal Preparation: Male ICR mice are commonly used.[11] The test compound or a

standard drug (e.g., Phenytoin) is administered intraperitoneally (i.p.) or orally (p.o.) at

various doses.

o Acclimation: Animals are allowed a period for drug absorption (e.g., 30-60 minutes).

» Electrode Application: Corneal electrodes are placed on the eyes of the mouse after applying

a drop of local anesthetic.

» Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

o Observation: The animal is observed for the presence or absence of a tonic hindlimb

extension seizure.

o Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating

protection.[11]

o ED50 Calculation: The ED50 is calculated based on the dose-response data from different

groups of animals.
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Experimental Workflow: MES Test
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Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Antimicrobial Activity

2,1-Benzisoxazole derivatives have also been investigated for their antibacterial and antifungal
properties. Their efficacy is typically determined by measuring the Minimum Inhibitory
Concentration (MIC), which is the lowest concentration of a compound that prevents visible
growth of a microorganism.

ve Eff MIC in pgiml )

K.
DerivativelS . . .
S. aureus E. coli pneumonia C. albicans Reference
tandard
e
Compound 3 - - - - [5]
Benzonaptho
& Tolyl
_ 20 - [12]
substituted
compounds
Ampicillin ] ] ]
Varies Varies Varies - [12]
(Standard)
Clotrimazole ]
Varies [12]
(Standard)

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocol: Broth Microdilution for MIC
Determination

o Preparation of Compounds: Serial two-fold dilutions of the test compounds and standard
antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g.,
Mueller-Hinton Broth).

e Inoculum Preparation: A standardized bacterial or fungal suspension is prepared to a
turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[13] This
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is then further diluted to achieve a final concentration of about 5 x 10> CFU/mL in the wells.

 Inoculation: Each well containing the diluted compound is inoculated with the microbial
suspension.[13] A growth control well (ho compound) and a sterility control well (no
inoculum) are included.

 Incubation: The plate is incubated at an appropriate temperature (e.g., 35 + 2°C) for 16-20
hours.[13]

o MIC Determination: The MIC is recorded as the lowest concentration of the compound at
which there is no visible growth (turbidity) in the well.[13]

Experimental Workflow: MIC Determination
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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